molecular formula C24H41NO2 B605403 AMG-315 CAS No. 2244425-65-6

AMG-315

Cat. No. B605403
CAS RN: 2244425-65-6
M. Wt: 375.597
InChI Key: PDGRTYPSRMWVBI-MVYUADCHSA-N
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Description

AMG-315 is a Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes. AMG-315 is a chiral arachidonoyl ethanolamide (AEA) analogue or (13S,1′R)-dimethylanandamide. AMG-315 is a high affinity ligand for the CB1 receptor (Ki of 7.8 ± 1.4 nM) that behaves as a potent CB1 agonist in vitro (EC50 = 0.6 ± 0.2 nM). AMG-315 is the first potent AEA analogue with significant stability for all endocannabinoid hydrolyzing enzymes as well as the oxidative enzymes COX-2. AMG-315 will serve as a very useful endocannabinoid probe.

Scientific Research Applications

Acceleromyography in Neuromuscular Research

Acceleromyography (AMG) is significantly utilized in neuromuscular research, particularly in determining the potency of neuromuscular blocking agents. Studies highlight its application in establishing dose-response relationships and potency of drugs like rocuronium, though it is noted that AMG is not fully validated for use interchangeably with mechanomyography, the gold standard in this area (Claudius, Skovgaard, & Viby-Mogensen, 2009).

Autometallography in Toxicology and Histology

Autometallography (AMG) has applications in toxicology and histology, notably in localizing heavy metals like gold, silver, and mercury in human and animal tissues. It enables the detection of these metals at both light and electron microscopic levels, offering valuable insights into the effects of toxicants and the distribution of metals in biological tissues (Danscher, 1991).

Algebraic Multigrid in Scientific Computing

In scientific computing, Algebraic Multigrid (AMG) plays a crucial role as a solver for large-scale computations, essential in simulation codes. AMG's efficiency and scalability on various architectures, such as multicore systems, are a significant area of study. Research has focused on enhancing AMG's performance and overcoming scalability challenges in preparation for exascale computing (Baker et al., 2010).

Use in Advanced Material Gas-Generator Research

AMG, in the context of Advanced Material Gas-Generator research, is crucial in developing next-generation gas-generators using advanced materials. This research aims to create gas-generators with significantly lower fuel consumption and reduced environmental impact, focusing on materials like Polymer Matrix Composites and Ceramic Matrix Composites (Kuriyama et al., 2001).

Applications in Biomedical Accelerator Mass Spectrometry

Accelerator mass spectrometry (AMS), often referred to as AMG in certain contexts, has been revolutionary in biomedical research, especially in radiocarbon dating and analyzing biological samples for toxicology and cancer research. This technique is known for its sensitivity in detecting isotopes, aiding in various biomedical applications including drug metabolism studies and clinical diagnosis (Lappin & Garner, 2004).

properties

CAS RN

2244425-65-6

Product Name

AMG-315

Molecular Formula

C24H41NO2

Molecular Weight

375.597

IUPAC Name

(S,5Z,8Z,11Z,14Z)-N-((R)-1-hydroxypropan-2-yl)-13-methylicosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1

InChI Key

PDGRTYPSRMWVBI-MVYUADCHSA-N

SMILES

CCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG-315;  AMG 315;  AMG315;  (13S,1′R)-dimethylanandamide;  (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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